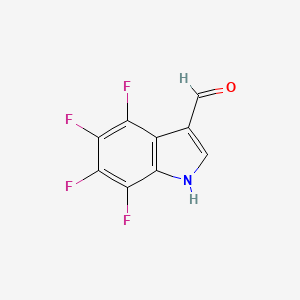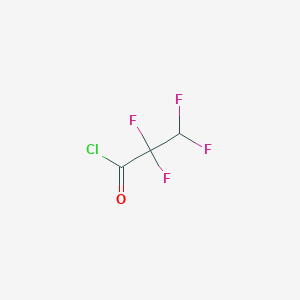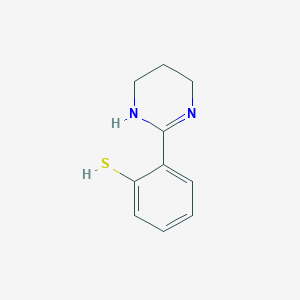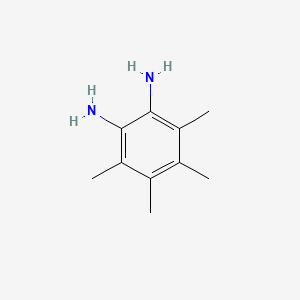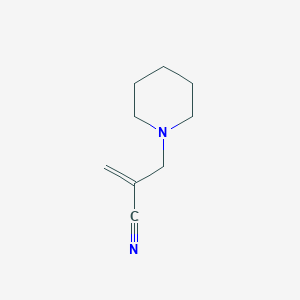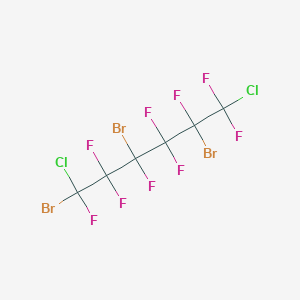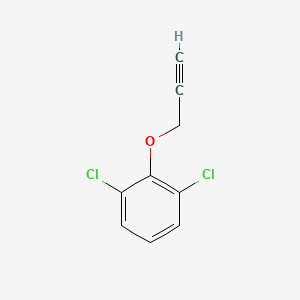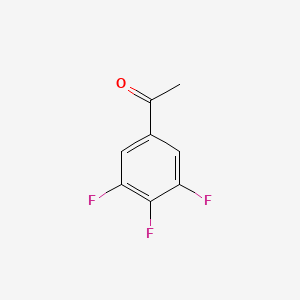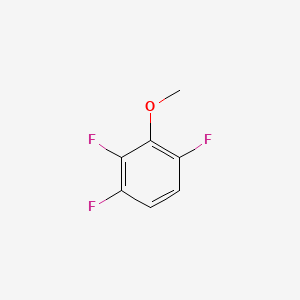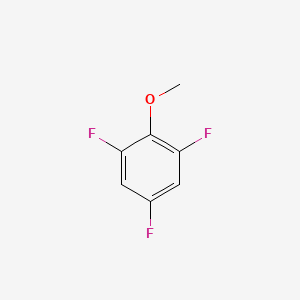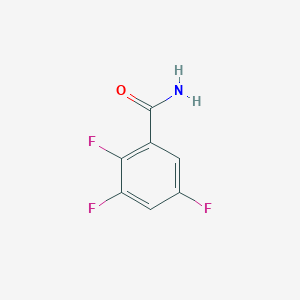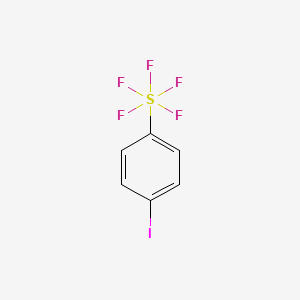
Pentafluoruro de 4-Yodofenilsulfuro
Descripción general
Descripción
4-Iodophenylsulfur Pentafluoride is an organosulfur compound with the molecular formula C6H4F5IS. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further bonded to a sulfur pentafluoride group.
Aplicaciones Científicas De Investigación
4-Iodophenylsulfur Pentafluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfur pentafluoride group into aromatic compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenylsulfur Pentafluoride typically involves the reaction of phenylsulfur pentafluoride with iodine under specific conditions. One common method includes mixing phenylsulfur pentafluoride with iodine in a solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere and heating the mixture at 60°C for a couple of hours .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a controlled laboratory environment provides a basis for scaling up the production. The use of appropriate solvents, catalysts, and reaction conditions is crucial for achieving high yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodophenylsulfur Pentafluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The sulfur pentafluoride group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the sulfur oxidation state .
Mecanismo De Acción
The mechanism of action of 4-Iodophenylsulfur Pentafluoride involves its interaction with molecular targets through its iodine and sulfur pentafluoride groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes or other proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-Bromophenylsulfur Pentafluoride: Similar structure but with a bromine atom instead of iodine.
4-Chlorophenylsulfur Pentafluoride: Contains a chlorine atom in place of iodine.
4-Fluorophenylsulfur Pentafluoride: Features a fluorine atom instead of iodine.
Uniqueness: 4-Iodophenylsulfur Pentafluoride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs.
Propiedades
IUPAC Name |
pentafluoro-(4-iodophenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5IS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYANWYSCROOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(F)(F)(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381316 | |
| Record name | 4-Iodophenylsulphur pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286947-68-0 | |
| Record name | 4-Iodophenylsulphur pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodophenylsulfur Pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

